molecular formula C12H16ClNO3S B226300 4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide

4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide

Cat. No. B226300
M. Wt: 289.78 g/mol
InChI Key: CIKVKFFQABXJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines. CP-690,550 has been studied extensively for its potential use in the treatment of various autoimmune diseases.

Mechanism of Action

CP-690,550 inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK3 and downstream signaling pathways. By inhibiting JAK3, CP-690,550 can reduce the production of pro-inflammatory cytokines, which can lead to the suppression of the immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects. In a study conducted on rheumatoid arthritis patients, CP-690,550 was shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CP-690,550 was also shown to improve the clinical symptoms of rheumatoid arthritis, such as joint swelling and pain.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, one limitation is that it is a relatively new compound, and its long-term effects are not yet fully understood.

Future Directions

There are several future directions for the study of CP-690,550. One direction is to investigate its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another direction is to study its long-term effects on the immune system and its potential for inducing immunosuppression. Additionally, further research is needed to fully understand the mechanism of action of CP-690,550 and its potential for drug development.

Synthesis Methods

The synthesis of CP-690,550 involves a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide to form 4-chloro-N-cyclopentyl-3-nitrobenzenesulfonamide. This intermediate is then reduced using palladium on carbon and hydrogen gas to form 4-chloro-N-cyclopentyl-3-aminobenzenesulfonamide. The final step involves the methylation of the amine group using methyl iodide to form 4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide.

Scientific Research Applications

CP-690,550 has been studied extensively for its potential use in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to be a potent inhibitor of JAK3, which plays a crucial role in the signaling pathways of cytokines. By inhibiting JAK3, CP-690,550 can reduce the production of pro-inflammatory cytokines, which can lead to the suppression of the immune system.

properties

Product Name

4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide

InChI

InChI=1S/C12H16ClNO3S/c1-17-12-8-10(6-7-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3

InChI Key

CIKVKFFQABXJPF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl

Origin of Product

United States

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